molecular formula C25H45NO B12643061 alpha-(Octadecylamino)cresol CAS No. 81156-70-9

alpha-(Octadecylamino)cresol

Cat. No.: B12643061
CAS No.: 81156-70-9
M. Wt: 375.6 g/mol
InChI Key: MYDCQFVZLVMRIF-UHFFFAOYSA-N
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Description

α-(Octadecylamino)cresol (CAS: 85305-26-6) is a synthetic cresol derivative characterized by an octadecylamino (-NH-C₁₈H₃₇) substituent attached to the aromatic ring of cresol (C₇H₈O) . Cresol itself exists as three isomers—ortho (o-), meta (m-), and para (p-)—with the methyl group positioned at the 2-, 3-, or 4-position on the benzene ring, respectively . The "alpha" designation in α-(Octadecylamino)cresol likely refers to the position of the amino group relative to the methyl group in the ortho-cresol isomer, though explicit confirmation is absent in the literature.

The compound’s structure combines the phenolic hydroxyl group with a long hydrophobic alkyl chain, suggesting applications in surfactants, emulsifiers, or antimicrobial formulations. Its synthesis likely involves condensation reactions between cresol derivatives (e.g., acyl chlorides) and octadecylamine, as described in analogous methods for similar amino-cresol compounds .

Properties

CAS No.

81156-70-9

Molecular Formula

C25H45NO

Molecular Weight

375.6 g/mol

IUPAC Name

2-[(octadecylamino)methyl]phenol

InChI

InChI=1S/C25H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h17-18,20-21,26-27H,2-16,19,22-23H2,1H3

InChI Key

MYDCQFVZLVMRIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Octadecylamino)cresol typically involves the alkylation of cresol with octadecylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows: [ \text{Cresol} + \text{Octadecylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to obtain the compound in high purity. The use of catalysts and specific reaction parameters can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Alpha-(Octadecylamino)cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo substitution reactions, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed:

Scientific Research Applications

Alpha-(Octadecylamino)cresol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of alpha-(Octadecylamino)cresol involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, leading to changes in membrane permeability and function. It may also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cresol Derivatives with Alkylamino Substituents

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
α-(Octadecylamino)cresol -NH-C₁₈H₃₇ (octadecyl) C₂₅H₄₅NO High lipophilicity; potential surfactant or antimicrobial agent
α-(Decylamino)-o-cresol -NH-C₁₀H₂₁ (decyl) C₁₇H₂₉NO Shorter chain; moderate solubility in organic solvents
α-(p-Tolylimino)-p-cresol -N=C-C₆H₄-CH₃ (tolyl) C₁₄H₁₃NO Aromatic imine group; higher rigidity and thermal stability
6-Methoxy-α-(2-thiazolylimino)-o-cresol -N=C-thiazole ring C₁₁H₁₀N₂O₂S Heterocyclic substituent; potential bioactivity in pharmaceuticals

Key Observations :

  • Chain Length Effects: The octadecylamino group confers extreme hydrophobicity, reducing water solubility compared to shorter-chain derivatives like α-(decylamino)-o-cresol. This property makes α-(Octadecylamino)cresol suitable for non-polar formulations .
  • Substituent Type: Imine-linked substituents (e.g., p-tolylimino) introduce π-π interactions, enhancing stability in polymer matrices, whereas thiazole rings (e.g., ) may improve biological activity .

Isomeric and Functional Group Variations

Cresol Isomers
Isomer Position of Methyl Group Key Differences
o-Cresol 2-position Higher reactivity due to steric hindrance
m-Cresol 3-position Intermediate solubility in water
p-Cresol 4-position Symmetrical structure; lower melting point

α-(Octadecylamino)cresol is presumed to derive from o-cresol, where steric effects from the methyl and amino groups may influence its chemical reactivity and binding interactions .

Halogenated and Nitro Derivatives
  • α-(o-Chlorophenylimino)cresol: Exhibits a repellency index of 619, indicating utility in pest control .
Solubility and Lipophilicity
  • α-(Octadecylamino)cresol: Predominantly lipid-soluble due to the C₁₈ chain; likely forms micelles in aqueous solutions .
  • Camphorated Metacresol : A 3:1 camphor-m-cresol mixture used as an antiseptic; the addition of camphor (log Kow ~2.5) balances hydrophobicity for topical applications .
Reactivity and Stability
  • Electropolymerization: Simple cresols (e.g., m-cresol) undergo electropolymerization on electrodes, a property exploited in sensor technologies . The bulkier octadecylamino group in α-(Octadecylamino)cresol may inhibit such reactions, altering its electrochemical behavior.
  • Atmospheric Oxidation: α-Cresol participates in secondary organic aerosol (SOA) formation via reactions with α-pinene or isoprene. Substitutents like octadecylamino likely reduce volatility, limiting aerosol formation compared to smaller derivatives .

Biological Activity

Alpha-(Octadecylamino)cresol is a compound that has garnered interest in various fields, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from cresol and octadecylamine. The presence of the long aliphatic chain enhances its hydrophobicity, which influences its interaction with biological membranes and other molecules. The general reaction scheme for its synthesis can be represented as follows:

Cresol+OctadecylamineAlpha Octadecylamino cresol\text{Cresol}+\text{Octadecylamine}\rightarrow \text{Alpha Octadecylamino cresol}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

The mechanism of action of this compound involves several pathways:

  • Cell Membrane Interaction : The long aliphatic chain can disrupt lipid bilayers, leading to altered membrane permeability and function. This disruption can cause leakage of cellular contents, ultimately resulting in cell death.
  • Enzyme Modulation : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes.
  • Oxidative Stress Induction : It has been suggested that this compound can generate reactive oxygen species (ROS), leading to oxidative damage in microbial cells.

Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy in Clinical Settings : A study conducted on patients with skin infections showed that topical applications containing this compound significantly reduced the bacterial load compared to control treatments.
  • Fungal Inhibition in Agricultural Applications : Research demonstrated that formulations containing this compound effectively controlled fungal pathogens in crops, leading to improved yield and quality.
  • Synergistic Effects with Other Agents : In combination therapy studies, this compound showed enhanced antimicrobial activity when used alongside conventional antibiotics, suggesting potential for overcoming resistance.

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